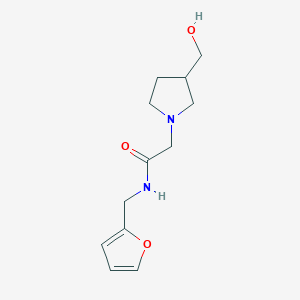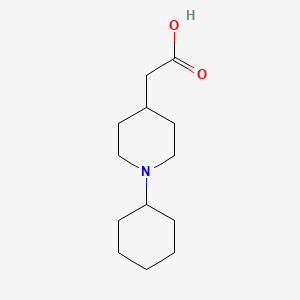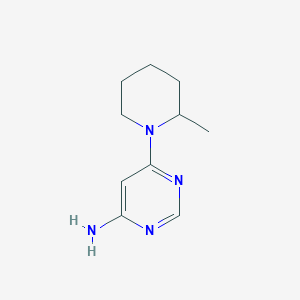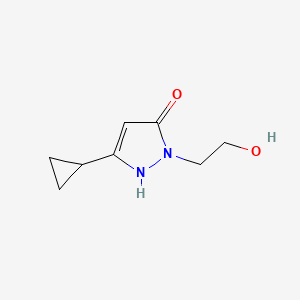![molecular formula C12H11ClFN3 B1467322 6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 1111850-01-1](/img/structure/B1467322.png)
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine (6-Cl-FMP) is an organic compound that has been used in scientific research for various purposes. It is a versatile compound that has a wide range of applications in biochemistry, pharmacology, and other fields. 6-Cl-FMP is an important compound for scientists to study because of its unique properties and its ability to be used in a variety of experiments.
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The chemical structure and reactivity of compounds similar to 6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine have been the subject of various studies. Research on heterocyclic halogeno compounds with nucleophiles has revealed insights into ring transformations and aminations. Such reactions involve meta-rearrangement and conversions leading to the formation of aminopyrimidines, indicating the versatile reactivity of these compounds for synthesizing novel derivatives (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structure
Studies on the crystal and molecular structure of benzyl-substituted pyrimidinyl amines have confirmed the conformational differences and substantial hydrogen-bonding interactions. Such analyses contribute to understanding the structural basis of the compounds' reactivity and potential interactions with biological targets (Odell, McCluskey, Failes, & Tiekink, 2007).
Regioselectivity in Chemical Reactions
Investigations into the regioselectivity of reactions involving bromo-dichloro-methylpyrimidine with ammonia have highlighted the formation of specific aminopyrimidines. This research is crucial for designing synthesis pathways that target particular isomers or derivatives for various applications, including medicinal chemistry (Doulah et al., 2014).
Anti-HIV-1 Evaluation
Some novel analogs of pyrimidine derivatives have been synthesized and evaluated for their activity against HIV-1. This demonstrates the potential therapeutic applications of such compounds in antiviral research, offering a foundation for developing new drugs against HIV (Loksha, Pedersen, Loddo, & la Colla, 2016).
Synthesis and Biological Activity
The synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their subsequent deacetylation has been studied, revealing pronounced antituberculous effects. Such compounds' synthesis and evaluation highlight the potential for developing new antimicrobial agents (Erkin & Krutikov, 2007).
Propiedades
IUPAC Name |
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHHWCCDDXMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)

![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
amine](/img/structure/B1467257.png)


